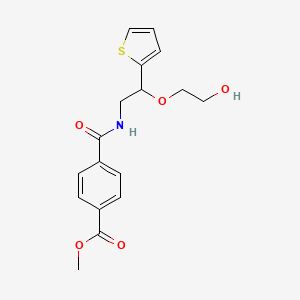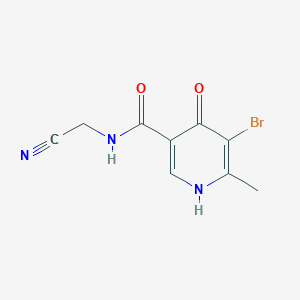
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. This compound is also known as BAY 41-8543 and has a molecular formula of C10H9BrN4O2.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the inhibition of the enzyme guanylate cyclase, which is responsible for the production of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular calcium levels, which in turn leads to the activation of various signaling pathways that ultimately result in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide have been extensively studied. This compound has been found to possess significant antimicrobial and antitumor activity, as well as anti-inflammatory and analgesic effects. Additionally, it has been shown to have a positive effect on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in lab experiments is its potent biological activity, which makes it an ideal candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are numerous future directions for the study of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and agrochemicals.
Conclusion
In conclusion, 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a promising compound that has gained significant attention in the field of scientific research due to its potent biological activity and potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the reaction of 4-hydroxy-6-methylpyridine-3-carboxylic acid with thionyl chloride followed by the reaction with cyanomethyl bromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in scientific research are numerous. This compound has been found to possess significant antimicrobial and antitumor activity, making it a potential candidate for the development of new drugs in the field of oncology and infectious diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(cyanomethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7(10)8(14)6(4-13-5)9(15)12-3-2-11/h4H,3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYQXBOOXOVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

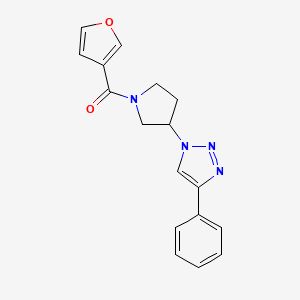
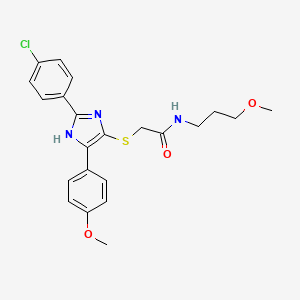

![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)
![Methyl 2-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B2994622.png)


![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2994627.png)
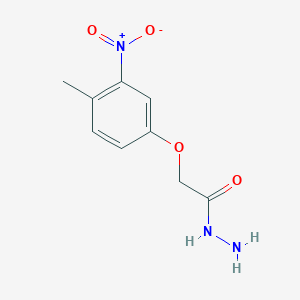
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2994629.png)
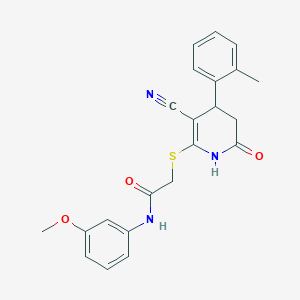
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)

